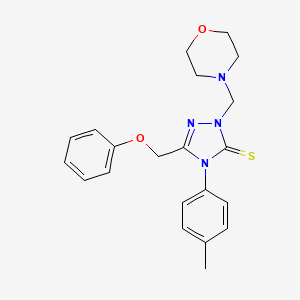![molecular formula C24H17Cl2NO5 B12154943 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorophenoxy group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzofuran intermediate with a chlorophenoxy reagent under specific conditions.
Addition of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl reagent to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols. Substitution reactions can yield a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems. It may have applications in drug discovery and development.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic properties. It could be a candidate for developing new drugs or treatments for various diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide include:
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound shares a similar structure but lacks the benzofuran ring.
3-Chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar methoxyphenyl group but differs in the rest of its structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity. The presence of the benzofuran ring, chlorophenoxy group, and methoxyphenyl group makes it distinct from other similar compounds and may result in unique properties and applications.
Eigenschaften
Molekularformel |
C24H17Cl2NO5 |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C24H17Cl2NO5/c1-30-19-11-10-14(12-17(19)26)23(29)24-22(15-6-2-4-8-18(15)32-24)27-21(28)13-31-20-9-5-3-7-16(20)25/h2-12H,13H2,1H3,(H,27,28) |
InChI-Schlüssel |
DPZWKJJHSINRBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12154870.png)
![[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B12154874.png)

![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide](/img/structure/B12154905.png)
![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154910.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12154911.png)
![ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12154915.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154921.png)
![3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine](/img/structure/B12154929.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12154933.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)

![ethyl 2-{(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12154951.png)
